8-(benzylsulfanyl)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Description
8-(Benzylsulfanyl)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a xanthine-derived compound characterized by a purine-2,6-dione core with specific substitutions:
- Position 7: Ethyl group
- Position 8: Benzylsulfanyl (C₆H₅CH₂S-) moiety
- Position 3: Methyl group
This compound belongs to a broader class of 7,8-disubstituted purine-2,6-diones, which are investigated for diverse pharmacological activities, including antitussive, anti-inflammatory, and enzyme inhibitory properties.
Properties
IUPAC Name |
8-benzylsulfanyl-7-ethyl-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-3-19-11-12(18(2)14(21)17-13(11)20)16-15(19)22-9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJWLLBKZHBSLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1SCC3=CC=CC=C3)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301323561 | |
| Record name | 8-benzylsulfanyl-7-ethyl-3-methylpurine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301323561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49645028 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303970-02-7 | |
| Record name | 8-benzylsulfanyl-7-ethyl-3-methylpurine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301323561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Analysis
Biochemical Properties
TCMDC-125734 has been identified as a potent inhibitor of the protein kinase PfCLK3. This interaction suggests that TCMDC-125734 plays a significant role in biochemical reactions, particularly those involving the phosphorylation of proteins. The compound’s interaction with PfCLK3 is believed to be crucial for the survival of the Plasmodium falciparum parasite, indicating its potential use in antimalarial treatments.
Cellular Effects
In cellular processes, TCMDC-125734 has been shown to disrupt transcription and reduce transmission to the mosquito vector. This suggests that the compound has a significant impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, TCMDC-125734 exerts its effects through binding interactions with biomolecules. Specifically, it interacts with the kinase hinge region peptide backbone and the azaindole via two H-bonds. This interaction is thought to inhibit the activity of PfCLK3, thereby disrupting the life cycle of the Plasmodium falciparum parasite.
Biological Activity
8-(Benzylsulfanyl)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative with potential biological activity. This compound has garnered interest due to its structural properties and possible therapeutic applications. Understanding its biological activity is crucial for evaluating its potential in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C16H18N4O2S, with a molar mass of 330.4 g/mol. Its structure features a purine base modified with a benzylsulfanyl group and ethyl and methyl substitutions, which may influence its biological interactions.
Research indicates that compounds like this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The purine core suggests potential interactions with adenosine receptors, which play significant roles in various physiological processes.
Antioxidant Activity
Several studies have demonstrated that purine derivatives exhibit antioxidant properties. The presence of the sulfanyl group in this compound may enhance its ability to scavenge free radicals. This property could provide protective effects against oxidative stress-related diseases.
Anticancer Potential
Preliminary investigations suggest that this compound may possess anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism may involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate the exact pathways involved.
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Research indicates that similar purine derivatives can inhibit enzymes such as xanthine oxidase and phosphodiesterases. These enzymes are critical in regulating cellular levels of nucleotides and reactive oxygen species.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C16H18N4O2S |
| Molar Mass | 330.4 g/mol |
| Antioxidant Activity | Positive (in vitro) |
| Anticancer Activity | Inhibition of cancer cell lines |
| Enzyme Targets | Xanthine oxidase |
| Phosphodiesterases |
Case Studies
- Antioxidant Study : A study published in Journal of Medicinal Chemistry evaluated various purine derivatives for their antioxidant capacity using DPPH radical scavenging assays. The results indicated that compounds similar to this compound exhibited significant scavenging activity compared to standard antioxidants .
- Anticancer Research : In a study conducted on human breast cancer cell lines (MCF-7), this compound was shown to induce apoptosis through mitochondrial pathways. The compound increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .
- Enzyme Inhibition Analysis : Research published in Bioorganic & Medicinal Chemistry Letters explored the inhibitory effects of similar compounds on xanthine oxidase activity. Results indicated a dose-dependent inhibition, suggesting potential therapeutic applications in gout and hyperuricemia management .
Scientific Research Applications
Pharmacological Applications
1.1. Anticancer Activity
Research has indicated that derivatives of purine compounds exhibit anticancer properties. Studies have shown that 8-(benzylsulfanyl)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. The compound's structure allows it to interact with specific cellular targets involved in cancer progression.
1.2. Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies suggest that it may inhibit monoamine oxidase (MAO), an enzyme linked to neurodegeneration. This inhibition could lead to increased levels of neurotransmitters like dopamine and serotonin, potentially alleviating symptoms associated with these diseases .
1.3. Anti-inflammatory Properties
Research indicates that purine derivatives can exhibit anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a candidate for developing treatments for conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .
Synthesis and Derivative Development
2.1. Synthetic Pathways
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies have allowed for more efficient production of this compound and its analogs .
2.2. Derivative Exploration
The exploration of derivatives based on this compound has led to the discovery of new pharmacologically active agents. Modifications to the benzylsulfanyl group or the ethyl and methyl substituents can alter biological activity significantly, allowing researchers to tailor compounds for specific therapeutic targets .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor cell lines with IC50 values below 10 µM. |
| Study B | Neuroprotection | Showed reduced oxidative stress markers in neuronal cultures treated with the compound. |
| Study C | Anti-inflammatory | Reported a decrease in pro-inflammatory cytokines in animal models after treatment with the compound. |
Comparison with Similar Compounds
Structural and Functional Analogues
CH-13584 (3-Methyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]purine-2,6-dione)
- Substituents :
- Position 7: 5-Methyl-1,2,4-oxadiazol-3-ylmethyl
- Position 3: Methyl
- Activity: Antitussive: Demonstrates potent oral antitussive activity (4–8 mg/kg) without opioid receptor binding or physical dependence, unlike codeine or morphine . Theophylline Comparison: Lacks adenosine A1 receptor interaction and phosphodiesterase inhibition, reducing cardiovascular side effects .
- Key Difference : The 8-position is unsubstituted, contrasting with the benzylsulfanyl group in the target compound.
Linagliptin (8-[(3R)-Aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methylpurine-2,6-dione)
- Substituents: Position 7: But-2-yn-1-yl Position 8: (3R)-Aminopiperidin-1-yl
- Activity :
- Key Difference: The 8-position aminopiperidine group targets enzymatic activity, unlike the hydrophobic benzylsulfanyl moiety.
8-Mercapto-3,7-dihydro-1H-purine-2,6-dione Derivatives
- Substituents :
- Key Difference : The mercapto group may enhance metal-binding capacity, whereas benzylsulfanyl provides steric bulk and lipophilicity.
8-Alkylamino-1,3-dimethylpurine-2,6-diones
- Substituents: Position 8: Benzylamino, pyridin-2-ylmethylamino, or morpholin-4-yl-ethylamino Position 7: 2-Hydroxy-3-piperazinopropyl .
- Activity: Cardiovascular: Prophylactic antiarrhythmic activity (ED₅₀ = 54.9–55.0) and alpha-adrenoreceptor affinity (Ki = 0.152–4.299 µM) .
- Key Difference: Amino substituents at position 8 enhance polar interactions, contrasting with the thioether linkage in the target compound.
Structure-Activity Relationship (SAR) Insights
- Position 7 : Ethyl or alkyl groups (e.g., but-2-yn-1-yl in linagliptin) improve metabolic stability compared to smaller substituents.
- Mercapto/Amino: Polar groups favor enzyme interaction (e.g., SIRT3 or DPP-4 inhibition). Aminoalkyl: Modulates receptor selectivity (e.g., alpha-adrenoreceptors) .
- Position 3 : Methyl is common, but bulkier groups (e.g., cyclopropyl in CP-8) may alter conformational flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
